7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-
CAS No.: 68239-60-1
Cat. No.: VC18440196
Molecular Formula: C17H11NO4S
Molecular Weight: 325.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68239-60-1 |
|---|---|
| Molecular Formula | C17H11NO4S |
| Molecular Weight | 325.3 g/mol |
| IUPAC Name | 15-methyl-8-oxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-12-sulfonic acid |
| Standard InChI | InChI=1S/C17H11NO4S/c1-9-8-13-10-4-2-3-5-11(10)17(19)12-6-7-14(23(20,21)22)16(18-9)15(12)13/h2-8H,1H3,(H,20,21,22) |
| Standard InChI Key | YWVBEIADCVGBHU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=CC3=C2C(=C1)C4=CC=CC=C4C3=O)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- belongs to the class of sulfonated dibenzisoquinoline derivatives. Its IUPAC name, 15-methyl-8-oxo-14-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-12-sulfonic acid, reflects its polycyclic architecture, which integrates an isoquinoline moiety fused with two benzene rings and a sulfonic acid substituent. The canonical SMILES representation (CC1=NC2=C(C=CC3=C2C(=C1)C4=CC=CC=C4C3=O)S(=O)(=O)O) highlights the methyl group at position 2, the ketone at position 7, and the sulfonic acid group at position 4.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 68239-60-1 | |
| Molecular Formula | ||
| Molecular Weight | 325.3 g/mol | |
| LogP | 1.71 | |
| InChI Key | YWVBEIADCVGBHU-UHFFFAOYSA-N |
The LogP value of 1.71 suggests moderate lipophilicity, balancing solubility in organic and aqueous phases . This property is critical for its chromatographic behavior, as discussed in Section 3.
Synthesis and Isolation
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring sulfonation occurs exclusively at position 4.
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Stability: The sulfonic acid group may necessitate protective strategies during synthesis to prevent decomposition.
Analytical Applications
Chromatographic Separation
This compound is amenable to reverse-phase high-performance liquid chromatography (RP-HPLC). On a Newcrom R1 column (3 µm particles), optimal separation is achieved using a mobile phase of acetonitrile/water/phosphoric acid (specific ratios undisclosed) . For mass spectrometry (MS) compatibility, phosphoric acid is replaced with formic acid, which minimizes ion suppression .
Table 2: HPLC Conditions for 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-
| Parameter | Specification | Source |
|---|---|---|
| Column | Newcrom R1 (3 µm) | |
| Mobile Phase | Acetonitrile/water/phosphoric acid | |
| MS-Compatible Adjustment | Phosphoric acid → formic acid | |
| Applications | Analytical & preparative scale |
Pharmacokinetic Studies
The scalability of this HPLC method enables its use in pharmacokinetics, particularly for isolating impurities or metabolites in biological matrices . The low silanol activity of Newcrom R1 columns reduces nonspecific interactions, enhancing peak resolution .
Future Research Directions
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Synthesis Optimization: Developing regioselective methods to improve yield and purity.
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Biological Screening: Evaluating antimicrobial, anticancer, or larvicidal activity in vitro.
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Structure-Activity Relationships (SAR): Modifying substituents (e.g., methyl, sulfonic acid) to assess pharmacological effects.
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